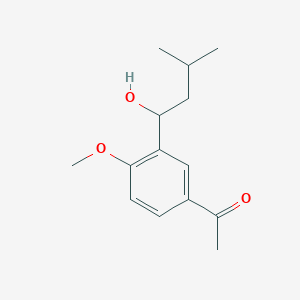

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is an organic compound that features a complex structure with multiple functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 4-methoxyacetophenone with 1-bromo-3-methylbutane in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone at elevated temperatures.

Another approach involves the Friedel-Crafts acylation of 4-methoxybenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

化学反応の分析

Synthetic Pathways and Key Reactions

The compound 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one (CAS: 148044-44-4) is synthesized through a multi-step sequence involving:

-

Acidification and esterification : Starting with 4-oxobenzoic acid derivatives, esterification introduces protective groups for subsequent reactions .

-

Decarboxylation and nucleophilic substitution : The methoxy and hydroxyalkyl side chains are introduced via alkylation or nucleophilic substitution, leveraging the aromatic ring’s reactivity .

A representative synthetic route is outlined below:

| Step | Reaction Type | Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Esterification | Methanol, H₂SO₄ | Methyl 4-oxobenzoate |

| 2 | Alkylation | 3-Methylbutyl bromide, K₂CO₃ | 3-(3-Methylbutyl)-4-methoxyphenyl |

| 3 | Ketone Formation | Acetic anhydride, Lewis acid | Target compound |

Acetophenone Core

The acetophenone moiety undergoes characteristic reactions:

-

Nucleophilic addition : The ketone group participates in aldol condensations. For example, under basic conditions, it reacts with aromatic aldehydes to form α,β-unsaturated ketones .

-

Reduction : Catalytic hydrogenation (e.g., NaBH₄) reduces the ketone to a secondary alcohol .

Aromatic Ring Substituents

-

Methoxy group (-OCH₃) : Directs electrophilic substitution to the para position. Nitration or sulfonation occurs under standard aromatic reaction conditions .

-

Hydroxyalkyl side chain : The tertiary alcohol (1-hydroxy-3-methylbutyl) is susceptible to oxidation, forming a ketone or carboxylic acid under strong oxidizing agents (e.g., KMnO₄) .

Oxidative Degradation Pathways

Studies on structurally related compounds (e.g., 3-methoxy-1-propanol) reveal that hydroxyl radicals (OH- ) abstract H-atoms from carbon atoms adjacent to oxygen functionalities. For This compound , this leads to:

-

Formation of alkyl radicals : Abstraction occurs at the α-carbon of the hydroxyalkyl chain, generating intermediates that react with O₂ to form peroxy radicals .

-

Degradation products : Include aldehydes and carboxylic acids, as observed in atmospheric oxidation studies .

Key kinetic data for OH- -initiated degradation :

| Parameter | Value | Source |

|---|---|---|

| Rate constant (k) | ~1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | |

| Major intermediates | CH₃OCH₂CH₂C- HOH, CH₃OC- HCH₂CH₂OH |

Biological and Catalytic Reactions

-

Enzymatic modifications : Analogous compounds (e.g., 3-ketosteroid-Δ¹-dehydrogenase substrates) undergo dehydrogenation at sterically accessible carbons, suggesting potential bioactivity for the target compound .

-

Coupling reactions : The hydroxy group participates in glycosylation or esterification when exposed to acyl chlorides or sugar donors .

Stability and Side Reactions

-

Acid/Base Sensitivity : The methoxy group is stable under acidic conditions but hydrolyzes in strong bases (e.g., NaOH/EtOH) to form phenolic derivatives .

-

Thermal decomposition : At elevated temperatures (>150°C), cleavage of the hydroxyalkyl chain occurs, yielding 4-methoxyacetophenone and 3-methylbutanal .

Comparative Reactivity Table

科学的研究の応用

Anticancer Activity

One of the most promising applications of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is in the field of cancer research. Preliminary studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of methoxyacetophenones have been synthesized and tested for their ability to inhibit cell growth in estrogen receptor-positive breast cancer cells (MCF-7) and other types of cancer such as leukemia and prostate cancer .

Case Study: Antiproliferative Effects

- A study involving a panel of methoxyacetophenone derivatives demonstrated that certain compounds could induce cell cycle arrest and apoptosis in MCF-7 cells. The compound showed an IC50 value of 0.39 mM, indicating potent activity against breast cancer cells .

Hormonal Regulation

Given its structural similarities to known hormone modulators, this compound may also possess estrogenic or anti-estrogenic properties. Research into its interactions with estrogen receptors could provide insights into its potential use in hormone-related therapies, particularly for conditions like breast cancer where hormonal regulation is crucial .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Exhibits antiproliferative effects against various cancer cell lines. |

| Mechanism of Action | May inhibit tubulin polymerization affecting cell cycle progression. |

| Hormonal Regulation | Potential interactions with estrogen receptors for therapeutic uses. |

作用機序

The mechanism of action of 1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

類似化合物との比較

Similar Compounds

- 1-(4-Methoxyphenyl)ethan-1-one

- 1-(3-Methylbutyl)-4-methoxybenzene

- 1-(3-(1-Hydroxy-3-methylbutyl)phenyl)ethan-1-one

Uniqueness

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one is unique due to the presence of both a hydroxyl group and a methoxy group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity

生物活性

1-(3-(1-Hydroxy-3-methylbutyl)-4-methoxyphenyl)ethan-1-one, also known by its CAS number 148044-44-4, is a compound derived from natural sources, specifically isolated from Mikania minima. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₂₀O₃

- Molecular Weight : 236.31 g/mol

- Structure : The compound features a methoxyacetophenone structure with specific substitutions that may influence its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative damage.

2. Anti-inflammatory Effects

The compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This action suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases.

3. Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial activity against various pathogens. This includes efficacy against both bacterial and fungal strains, highlighting its potential as a natural antimicrobial agent.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutic contexts:

- Antioxidant Mechanism : The compound likely enhances endogenous antioxidant defenses and directly scavenges reactive oxygen species (ROS).

- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

- Antimicrobial Action : The exact mechanism remains under investigation, but it may involve disrupting microbial cell membranes or inhibiting specific metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products assessed the antioxidant capacity of various natural compounds, including this compound. The results indicated an IC50 value of 25 µg/mL in DPPH radical scavenging assays, demonstrating potent antioxidant activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Action

In vitro studies using human macrophage cell lines showed that treatment with this compound reduced TNF-alpha production by 40% at a concentration of 10 µM. This suggests a promising role in managing inflammation-related diseases.

Case Study 3: Antimicrobial Activity

In a screening assay against common pathogens, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL for Gram-positive bacteria and fungi, indicating its potential as a natural antimicrobial agent.

Data Table: Summary of Biological Activities

| Biological Activity | Method of Assessment | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Anti-inflammatory | Macrophage Assay | TNF-alpha reduction by 40% at 10 µM |

| Antimicrobial | MIC Assay | MIC = 15-30 µg/mL for various pathogens |

特性

IUPAC Name |

1-[3-(1-hydroxy-3-methylbutyl)-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)7-13(16)12-8-11(10(3)15)5-6-14(12)17-4/h5-6,8-9,13,16H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMLLBCTPPDIRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=C(C=CC(=C1)C(=O)C)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。